![molecular formula C13H15NO4 B7627966 2-(Cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid](/img/structure/B7627966.png)
2-(Cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCPA and is a derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. CCPA has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
CCPA exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, CCPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
CCPA has been found to have anti-inflammatory, analgesic, and antipyretic properties. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CCPA has also been shown to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages as a tool for studying the mechanism of action of NSAIDs. The compound is highly selective for COX enzymes and does not affect the activity of other enzymes. CCPA is also a reversible inhibitor of COX enzymes, which allows for the study of the kinetics of COX inhibition. However, CCPA has some limitations as a tool for studying the mechanism of action of NSAIDs. The compound is not as potent as other NSAIDs, such as aspirin and ibuprofen, and may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research on CCPA. One area of research is the development of more potent and selective derivatives of CCPA that can be used as therapeutic agents. Another area of research is the study of the pharmacokinetics and pharmacodynamics of CCPA in humans. This will help to determine the optimal dosage and administration of CCPA for the treatment of various diseases. Additionally, the use of CCPA as a tool for studying the mechanism of action of NSAIDs can be further explored, particularly in the context of the role of COX enzymes in the pathogenesis of various diseases.
Conclusion:
In conclusion, 2-(Cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid is a promising compound with potential applications in various fields. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. CCPA has also been studied for its potential use as a tool to study the mechanism of action of NSAIDs. Further research is needed to fully understand the potential applications of CCPA and its derivatives.
Méthodes De Synthèse
CCPA can be synthesized through a multistep process that involves the reaction of flurbiprofen with cyclopropanecarbonyl chloride and 3-methoxyaniline. The reaction takes place in the presence of a base such as triethylamine, and the product is purified through column chromatography.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential applications in various fields. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. CCPA has also been studied for its potential use as a tool to study the mechanism of action of NSAIDs.
Propriétés
IUPAC Name |
2-(cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-4-2-3-9(7-10)11(13(16)17)14-12(15)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMRDUMSNAXULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.